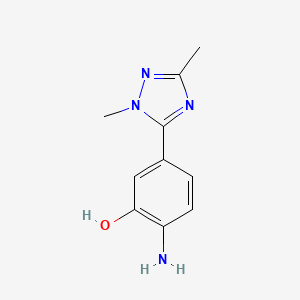
2-Amino-5-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol is a heterocyclic compound that features both an amino group and a phenolic group attached to a benzene ring, along with a 1,3-dimethyl-1h-1,2,4-triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-nitrophenol with 1,3-dimethyl-1h-1,2,4-triazole-5-carboxylic acid under reducing conditions to yield the desired product. The reaction is usually carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Types of Reactions:
Oxidation: The phenolic group in this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents such as Pd/C and H2.
Major Products Formed:
- Quinone derivatives from oxidation reactions.
- Substituted phenolic compounds from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Amino-5-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of novel catalysts.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.
Medicine: Its derivatives may exhibit pharmacological properties, including anti-inflammatory, antioxidant, and enzyme inhibitory activities.
Industry: The compound can be used in the production of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, its phenolic group can participate in hydrogen bonding and π-π interactions with biological macromolecules, while the triazole moiety can coordinate with metal ions and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
5-Amino-1,3-dimethylpyrazole: A compound with a similar amino and dimethyl substitution pattern but with a pyrazole ring instead of a triazole ring.
3-Amino-1,2,4-triazole: Another triazole derivative with an amino group at a different position.
Uniqueness: 2-Amino-5-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol is unique due to the presence of both an amino group and a phenolic group on the benzene ring, along with the 1,3-dimethyl-1h-1,2,4-triazole moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H12N4O |
|---|---|
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
2-amino-5-(2,5-dimethyl-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C10H12N4O/c1-6-12-10(14(2)13-6)7-3-4-8(11)9(15)5-7/h3-5,15H,11H2,1-2H3 |
Clé InChI |
ZJKUQEWGHFXIIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=N1)C2=CC(=C(C=C2)N)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



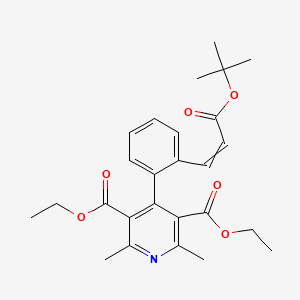
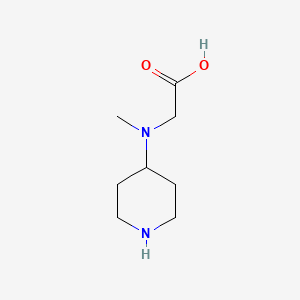
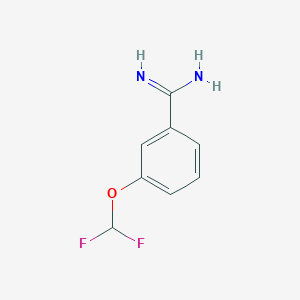
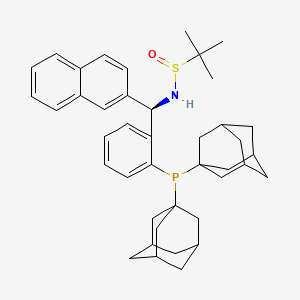


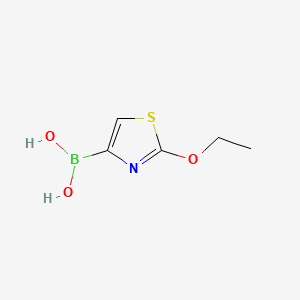



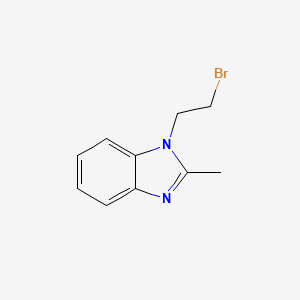
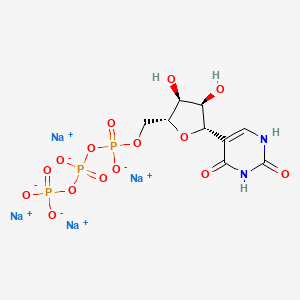
![tert-butyl N-[3-(5-hydroxy-2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)propyl]carbamate](/img/structure/B13644052.png)
